Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Overview
Description
Methyl 4-aminothiophene-3-carboxylate Hydrochloride is an organic compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Biochemical Analysis
Biochemical Properties
It is known to interact with DNA polymerase, an enzyme crucial for DNA replication and repair
Cellular Effects
As a DNA polymerase inhibitor, it could potentially influence cell function by affecting DNA replication and repair processes This could have impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves its interaction with DNA polymerase . It is believed to inhibit the activity of this enzyme, which could lead to changes in gene expression and other cellular processes. The exact details of these interactions and the resulting effects at the molecular level are still being studied.
Metabolic Pathways
It is known that this compound interacts with DNA polymerase
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-aminothiophene-3-carboxylate Hydrochloride typically involves the following steps :
Dissolution: Dissolve Methyl 4-aminothiophene-3-carboxylate in a suitable solvent such as chloroform or methanol.
Addition of Hydrochloric Acid: Slowly add hydrochloric acid to the solution to form the hydrochloride salt.
Precipitation: Observe the formation of precipitate as the hydrochloride salt forms.
Filtration and Washing: Filter the precipitate and wash it with cold solvent to remove impurities.
Drying: Dry the product under low temperature and vacuum conditions to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated systems and controlled environments ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminothiophene-3-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-aminothiophene-3-carboxylate Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding properties. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminothiophene-4-carboxylate Hydrochloride
- 4-Amino-3-thiophenecarboxylic acid methyl ester hydrochloride
- 3-Amino-4-methoxycarbonylthiophene hydrochloride
Uniqueness
Methyl 4-aminothiophene-3-carboxylate Hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-aminothiophene-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIRDDQLZLXRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380587 | |
Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-14-8 | |
Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminothiophene-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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